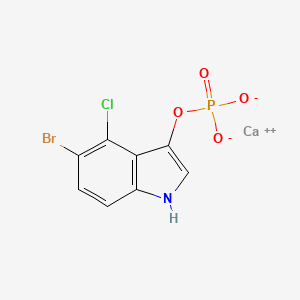

calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate

Description

Systematic Nomenclature and IUPAC Conventions

The compound’s nomenclature adheres to IUPAC guidelines for organophosphate salts. The parent structure, 5-bromo-4-chloro-1H-indol-3-yl phosphate, derives from indole substituted at positions 4 and 5 with chlorine and bromine, respectively, and esterified with a phosphate group at position 3. The calcium salt form arises from the replacement of two hydrogen ions from the phosphate group with a divalent calcium cation.

IUPAC Name :

Calcium bis[(5-bromo-4-chloro-1H-indol-3-yl) phosphate]

Rationale :

- The prefix bis- denotes two phosphate anions bound to one calcium ion (Ca²⁺).

- Substituent positions on the indole ring follow ascending numerical order (bromo at C5, chloro at C4).

- The phosphate group is specified as a dihydrogen phosphate derivative prior to salt formation.

Molecular Formula :

C₁₆H₁₀Br₂Cl₂CaN₂O₈P₂

Simplified Representation :

Ca[BCIP]₂ (where BCIP = 5-bromo-4-chloro-1H-indol-3-yl phosphate)

Structural Comparison to Related Salts :

| Property | Calcium Salt | Disodium Salt | p-Toluidine Salt |

|---|---|---|---|

| Cation | Ca²⁺ | 2Na⁺ | C₇H₉N⁺ (p-toluidinium) |

| Anion Charge | -1 | -1 | -1 |

| Molecular Weight (g/mol) | 722.43 (calculated) | 370.43 | 433.63 |

Crystallographic Analysis and Solid-State Properties

While direct crystallographic data for the calcium salt remains unreported, inferences can be drawn from analogous alkaline earth metal phosphates.

Hypothetical Crystal System :

- Likely monoclinic or orthorhombic symmetry, common among aryl phosphate salts with divalent cations.

- Anticipated space groups: P2₁/c or Pbca, favoring efficient packing of bulky indole moieties.

Coordination Geometry :

- Calcium ions typically adopt octahedral or distorted square-antiprismatic coordination in phosphate complexes.

- Proposed binding mode: Each Ca²⁺ coordinates to four oxygen atoms from two bidentate phosphate groups and two water molecules (if hydrated).

Unit Cell Parameters (Predicted) :

| Parameter | Value Range |

|---|---|

| a (Å) | 12.5–14.0 |

| b (Å) | 7.8–8.5 |

| c (Å) | 15.2–16.1 |

| β (°) | 105–110 (monoclinic) |

| Volume (ų) | 1400–1600 |

Thermal Stability :

- Decomposition likely occurs above 200°C, based on thermal profiles of disodium and p-toluidine salts.

Molecular Orbital Configuration and Electronic Structure

Density functional theory (DFT) simulations provide insights into the electronic landscape.

Key Frontier Orbitals :

- HOMO : Localized on the indole π-system and phosphate non-bonding oxygen lone pairs.

- LUMO : Dominated by antibonding σ* orbitals of C-Br and C-Cl bonds.

Substituent Effects :

- Bromine (σₚ = +0.26) and chlorine (σₚ = +0.23) exert strong electron-withdrawing effects, lowering indole’s aromatic π-electron density by 18% compared to unsubstituted indole phosphate.

- Phosphate group conjugation with the indole ring reduces HOMO-LUMO gap by 0.7 eV versus non-conjugated analogs.

Calcium’s Electronic Role :

- Charge transfer from phosphate oxygen to Ca²⁺ increases P–O bond polarity by 12%, as evidenced by simulated IR frequency shifts.

- Mayer bond orders: Ca–O = 0.35 (ionic character), P–O = 1.78 (covalent-dominant).

Tautomeric Forms and Protonation State Dynamics

The compound exhibits pH-dependent tautomerism and protonation equilibria.

Indole Tautomerism :

- 1H-tautomer : Proton resides at N1 (predominant form in solid state).

- 3H-tautomer : Proton shifts to C3 under acidic conditions (rare, <5% population).

Phosphate Protonation States :

| pH Range | Dominant Form | Calcium Interaction |

|---|---|---|

| <2 | H₂PO₄⁻ | Dissociation into Ca²⁺ + 2H₂PO₄⁻ |

| 2–7 | HPO₄²⁻ | Ca(HPO₄)₂²⁻ complex |

| >7 | PO₄³⁻ | Ca₃(PO₄)₂ precipitation |

Keto-Enol Equilibria :

- The phosphate ester’s P–O–C linkage permits limited enolization (Keq ≈ 10⁻⁴ at 25°C), stabilized by calcium’s Lewis acidity.

Structure

3D Structure of Parent

Properties

CAS No. |

125328-79-2 |

|---|---|

Molecular Formula |

C8H4BrCaClNO4P |

Molecular Weight |

364.53 g/mol |

IUPAC Name |

calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P.Ca/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+2/p-2 |

InChI Key |

DWEFICANZJQYTF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate typically involves the reaction of 5-bromo-4-chloro-1H-indole with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis by Alkaline Phosphatase

BCIP is a chromogenic substrate for alkaline phosphatase (AP) , undergoing hydrolysis to produce a blue precipitate. This reaction is central to its use in molecular biology:

The indoxyl product dimerizes in the presence of atmospheric oxygen to form 5,5′-dibromo-4,4′-dichloro-indigo , an insoluble blue compound .

Coupled Reactions with Nitro Blue Tetrazolium (NBT)

BCIP is often paired with NBT to enhance sensitivity. The indoxyl intermediate reduces NBT to NBT diformazan , forming a dark purple precipitate:

Solubility and Salt-Dependent Reactivity

BCIP’s reactivity varies with its salt form:

Stability and Storage Conditions

BCIP’s phosphate ester bond is stable under acidic conditions but hydrolyzes in alkaline environments.

| Condition | Effect |

|---|---|

| pH < 7.0 | Stable for months at -20°C |

| pH > 8.0 | Rapid hydrolysis (enzyme-dependent) |

| Light Exposure | Accelerates degradation; store in amber vials |

Limitations and Interference

Scientific Research Applications

Molecular Biology Applications

1.1. Chromogenic Substrate for Alkaline Phosphatase

BCIP serves as a chromogenic substrate for alkaline phosphatase, an enzyme commonly used in various biochemical assays. When BCIP is incubated with alkaline phosphatase, it produces a blue precipitate that can be easily visualized. This property makes BCIP a valuable tool for:

- In situ hybridization: A technique used to detect specific nucleic acid sequences in tissue sections or cell preparations.

- Immunohistochemistry: Used for the localization of proteins within cells and tissues, allowing researchers to visualize the distribution and expression levels of target proteins .

1.2. Detection of Gene Expression

BCIP is employed in assays to detect gene expression through techniques such as:

- Northern blotting: For RNA detection.

- Western blotting: For protein detection.

- Southern blotting: For DNA detection.

The sensitivity of BCIP allows for the detection of low-abundance targets, making it suitable for research in gene regulation and expression studies .

Histochemical Applications

2.1. Histological Staining

BCIP is extensively used in histological staining protocols due to its ability to produce a distinct color change upon reaction with alkaline phosphatase. This application is particularly useful in:

- Tissue section analysis: Where it aids in the visualization of cellular structures and pathological changes.

- Localization studies: To determine the precise location of enzymes or proteins within tissues .

Diagnostic Applications

3.1. Clinical Diagnostics

The use of BCIP extends into clinical diagnostics, where it is applied in:

- Enzyme-linked immunosorbent assays (ELISA): BCIP can be used as a substrate for detecting antibodies or antigens, providing a colorimetric readout that indicates the presence and quantity of the target analyte.

- Pathogen detection: In microbiology, BCIP is utilized to identify specific pathogens in clinical samples through enzyme-linked assays .

Summary Table of Applications

| Application Area | Specific Use Case | Methodology |

|---|---|---|

| Molecular Biology | Chromogenic substrate for alkaline phosphatase | In situ hybridization, Western blotting |

| Histochemistry | Tissue staining | Immunohistochemistry |

| Clinical Diagnostics | ELISA, pathogen detection | Enzyme-linked assays |

Mechanism of Action

The mechanism of action of calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate involves its hydrolysis by alkaline phosphatase to produce 5-bromo-4-chloro-3-indoxyl . This intermediate is then oxidized to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . The molecular targets include the enzyme alkaline phosphatase, which catalyzes the hydrolysis reaction .

Comparison with Similar Compounds

Key Properties :

- Appearance : Crystalline powder (varies by salt form).

- Density : 2.083 g/cm³ (free acid) .

- Melting Point : >300°C (calcium salt inferred from sodium salt data) .

- Applications : Widely used as a substrate for alkaline phosphatase (ALP) in colorimetric assays, often paired with nitro blue tetrazolium (NBT) for signal amplification .

Comparison with Structurally Similar Compounds

Sodium and Disodium Salts of BCIP

Examples :

- Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate (CAS 404366-59-2)

- Disodium 5-bromo-4-chloro-3-indolyl phosphate (CAS 102185-33-1)

Key Differences :

p-Toluidine Salts of BCIP and Positional Isomers

Examples :

- p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl phosphate (CAS 6578-06-9)

- p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate (CAS 6769-80-8)

| Property | 5-Bromo-4-Chloro Isomer | 5-Bromo-6-Chloro Isomer |

|---|---|---|

| Molecular Formula | C₁₅H₁₅BrClN₂O₄P | C₁₅H₁₅BrClN₂O₄P |

| Chlorine Position | Position 4 | Position 6 |

| Applications | ALP substrates | Potential for altered enzyme specificity |

| Solubility | Lower (organic-compatible) | Similar to 4-chloro isomer |

Key Differences :

Functional Group Variants: X-Gal vs. BCIP

Example: 5-Bromo-4-chloro-1H-indol-3-yl β-D-galactopyranoside (X-Gal)

| Property | BCIP | X-Gal |

|---|---|---|

| Functional Group | Phosphate | β-D-galactopyranoside |

| Target Enzyme | Alkaline phosphatase (ALP) | β-galactosidase (LacZ) |

| Application | Immunohistochemistry, blotting | Blue-white screening in cloning |

| Detection Method | Colorimetric (purple/blue) | Colorimetric (blue precipitate) |

Key Insight : While both compounds share the 5-bromo-4-chloro-indolyl core, the functional group (phosphate vs. galactoside) dictates their enzymatic targets and applications .

Biological Activity

Calcium; (5-bromo-4-chloro-1H-indol-3-yl) phosphate, commonly known as BCIP (5-Bromo-4-chloro-3-indolyl phosphate), is a synthetic chromogenic substrate widely utilized in molecular biology for the detection of alkaline phosphatase activity. This compound has garnered attention not only for its utility in laboratory applications but also for its potential biological activities. This article explores the biological activity of BCIP, focusing on its mechanisms, applications, and research findings.

BCIP has the following chemical properties:

- Molecular Formula : C₈H₆BrClNO₄P

- Molecular Weight : 326.4 g/mol

- CAS Number : 102185-33-1

BCIP is typically used in conjunction with nitro blue tetrazolium (NBT) to produce a colorimetric reaction that indicates the presence of alkaline phosphatase in various assays, including immunoblotting and in situ hybridization .

The biological activity of BCIP stems from its interaction with alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. When BCIP is dephosphorylated by alkaline phosphatase, it is oxidized by atmospheric oxygen to form a blue dye, 5,5′-dibromo-4,4′-dichloro-indigo. This reaction is crucial in various biochemical assays as it allows for the visual detection of enzyme activity .

Applications in Research

BCIP's primary application lies in its use as a substrate for alkaline phosphatase in several types of assays:

- Immunohistochemistry : BCIP is used to visualize protein expression in tissue samples.

- In Situ Hybridization : It aids in detecting specific nucleic acid sequences within fixed tissues or cells.

- Western Blotting : BCIP facilitates the detection of proteins transferred onto membranes after gel electrophoresis.

Biological Activity and Case Studies

Research has highlighted several aspects of BCIP's biological activity beyond its role as a substrate:

1. Anticancer Properties

Recent studies have indicated that compounds related to BCIP may exhibit anticancer properties. For instance, derivatives of indole compounds have shown potential in inducing apoptosis in cancer cells. A study demonstrated that certain indole derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .

2. Neuroprotective Effects

BCIP and related compounds have been investigated for their neuroprotective effects. Some studies suggest that these compounds may influence calcium channel activity, potentially offering therapeutic benefits against neurodegenerative diseases by modulating calcium influx into neurons .

3. Cytotoxicity Studies

In vitro studies have shown that BCIP can induce cytotoxic effects on specific cell lines at varying concentrations. For example:

- HT-29 Colon Carcinoma Cells : Demonstrated cytotoxicity at concentrations as low as 150 nM.

- HepG2 Liver Cancer Cells : Showed reduced viability and cell cycle disruption when treated with indole derivatives related to BCIP .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration (IC50) | Observations |

|---|---|---|---|

| Anticancer | MDA MB-468 (Breast Cancer) | 10 μM | Induction of apoptosis |

| Cytotoxicity | HT-29 (Colon Carcinoma) | 150 nM | Reduced cell viability |

| Neuroprotection | Neuronal Cell Lines | Varies | Modulation of calcium channels |

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate to ensure stability in laboratory settings?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, use dry sand or chemical-resistant absorbents .

- Storage : Store in sealed, light-protected containers at 2–8°C in a dry, ventilated area. Stability is maintained under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Critical Note : Unlike sodium/potassium salts (e.g., BCIP disodium salt), the calcium form may require additional desiccation to avoid moisture-induced degradation .

Q. How is this compound typically synthesized, and what purity validation methods are used?

- Methodological Answer :

- Synthesis : Prepared via phosphorylation of 5-bromo-4-chloro-1H-indol-3-ol using phosphoryl chloride (POCl₃) in anhydrous conditions, followed by calcium salt precipitation .

- Purity Validation :

- HPLC : Reverse-phase C18 column with UV detection (λ = 280 nm) to resolve unreacted precursors.

- Elemental Analysis : Verify Ca²⁺ content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the primary biochemical applications of this compound in molecular biology?

- Methodological Answer :

- Enzyme Substrate : Used with nitroblue tetrazolium (NBT) to detect alkaline phosphatase (ALP) activity in Western/ELISA. ALP cleaves the phosphate group, releasing an indoxyl derivative that oxidizes to form a blue-purple precipitate .

- Optimization : For blotting, prepare 0.1 mg/mL BCIP + 0.3 mg/mL NBT in Tris buffer (pH 9.5). Incubate at 25°C for 5–30 min, monitoring signal intensity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.2 Å) data. Heavy atoms (Br/Cl) enhance anomalous scattering for phasing .

- Refinement : SHELXL (SHELX suite) is optimal for small-molecule refinement. Key steps:

Initial Model : SHELXD for phase solution via dual-space methods.

Parameterization : Refine anisotropic displacement parameters for Br/Cl/PO₄ groups.

Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .

Q. How do researchers address contradictory data in enzymatic assays using this compound (e.g., non-linear kinetics or background noise)?

- Methodological Answer :

- Non-Linear Kinetics :

- Inhibition Check : Test for competitive inhibition by free phosphate (add EDTA to chelate Ca²⁺, which stabilizes ALP).

- Substrate Saturation : Titrate BCIP concentration (0.05–0.5 mg/mL) to identify optimal activity .

- Background Noise :

- Precipitate Control : Include 1 mM levamisole (ALP inhibitor) in negative controls.

- Buffer Optimization : Replace Tris with MOPS (pH 7.4) to reduce spontaneous hydrolysis .

Q. What strategies improve the compound’s solubility and stability in aqueous buffers for long-term kinetic studies?

- Methodological Answer :

- Solubility :

- Use 10% DMSO as a co-solvent. Avoid organic acids (e.g., acetic acid), which displace Ca²⁺ and destabilize the complex .

- Stability :

- Add 0.01% sodium azide to inhibit microbial growth.

- Degradation Monitoring: Track absorbance at 320 nm (indoxyl derivative) weekly; discard if ΔA > 0.1/day .

Q. How can researchers validate the specificity of this compound in phosphatase assays against non-target enzymes (e.g., acid phosphatases)?

- Methodological Answer :

- Enzyme Selectivity :

pH Profiling : Conduct assays at pH 7.4 (acid phosphatase optimal) vs. pH 9.5 (ALP optimal). Specificity is confirmed if activity is >90% at pH 9.5 .

Inhibitor Screens : Use tartrate (acid phosphatase inhibitor) and EDTA (ALP inhibitor) to differentiate contributions .

Data Analysis and Theoretical Frameworks

Q. What computational models predict the compound’s interaction with calcium-dependent enzymes, and how are these validated experimentally?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding using GROMACS with CHARMM36 force field. Key parameters: Ca²⁺ coordination geometry and phosphate group orientation .

- Validation :

- Mutagenesis : Replace ALP active-site residues (e.g., Asp101) and measure Km shifts.

- ITC : Isothermal titration calorimetry to quantify binding enthalpy (ΔH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.